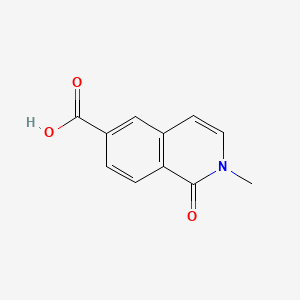

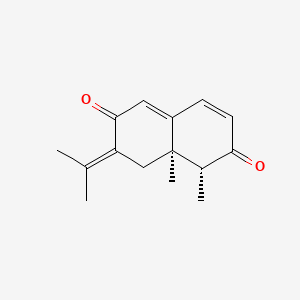

1,2-二氢-2-甲基-1-氧代异喹啉-6-羧酸

货号 B578042

CAS 编号:

1374652-18-2

分子量: 203.197

InChI 键: FVMKDCNNTMDWNA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid is a chemical compound with the CAS number 1374652-18-2 . It is offered by several suppliers for research and development purposes.

Synthesis Analysis

While there is no direct information available on the synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid, related compounds have been synthesized using various methods. For example, 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid was prepared and coupled with various amino acid tri/tetrapeptide methyl esters to afford new quinoxalopeptide derivatives . Another method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .科学研究应用

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis are not detailed in the source.

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The specific methods of synthesis are not detailed in the source.

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

安全和危害

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMKDCNNTMDWNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

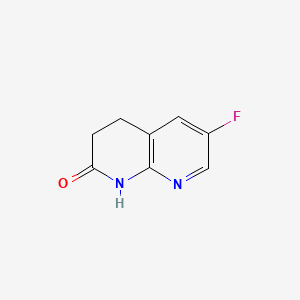

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

1222533-77-8

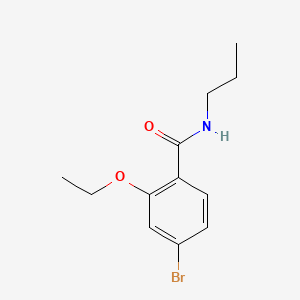

4-Bromo-2-ethoxy-N-propylbenzamide

1261956-44-8

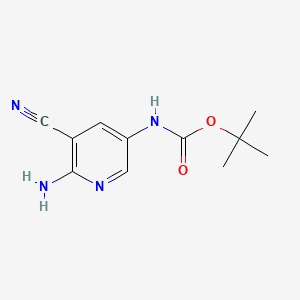

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate

1256643-33-0

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)